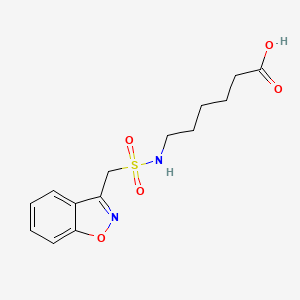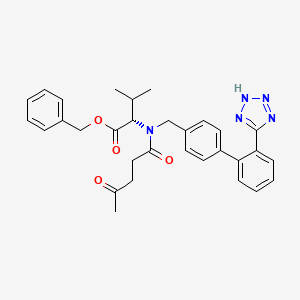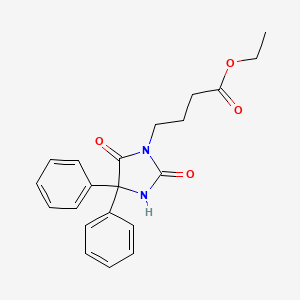![molecular formula C21H18O5S B563812 Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)- CAS No. 65615-20-5](/img/structure/B563812.png)
Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C21H18O5S. It has a complex structure that includes a benzaldehyde group, a sulfonyl group, and a phenylmethoxy group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 382.43. Other physical and chemical properties such as its refractive index, density, and exact mass would need to be determined experimentally .Applications De Recherche Scientifique
Advanced Oxidation Processes for Pollutant Degradation
Advanced oxidation processes (AOPs) are critical for degrading recalcitrant compounds in the environment. A study highlights the degradation of acetaminophen (ACT) using AOPs, identifying various by-products and assessing their biotoxicity. This research underscores the significance of AOPs in managing pharmaceutical pollutants, suggesting a potential area where compounds like benzaldehyde derivatives could play a role (Qutob et al., 2022).
Role of Redox Mediators
Redox mediators enhance the degradation efficiency of persistent organic pollutants by enzymes. The study by Husain and Husain (2007) reviews the application of various redox mediators in treating aromatic compounds present in industrial effluents. This suggests the potential utility of benzaldehyde derivatives as redox mediators or substrates in enzymatic degradation processes to address pollution (Husain & Husain, 2007).
Catalytic Oxidation of Lignins
Catalytic oxidation of lignins into aromatic aldehydes, such as vanillin and syringaldehyde, is a valuable process in the conversion of biomass into valuable chemicals. Tarabanko and Tarabanko (2017) discuss the factors affecting the yield and selectivity of aldehydes from lignin, highlighting the potential for innovative catalytic methods that might include novel benzaldehyde derivatives for improved efficiency and selectivity in lignin valorization (Tarabanko & Tarabanko, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(5-formyl-2-phenylmethoxyphenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5S/c1-16-7-10-19(11-8-16)27(23,24)26-21-13-18(14-22)9-12-20(21)25-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYBPSFKUQJRRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


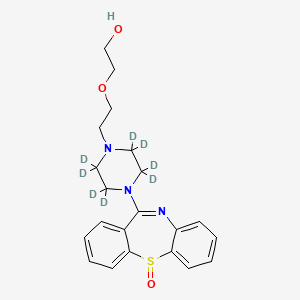

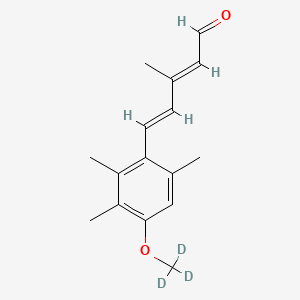
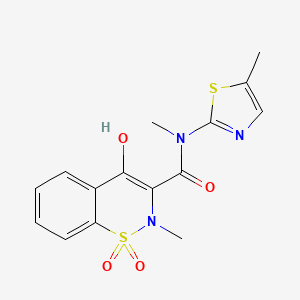
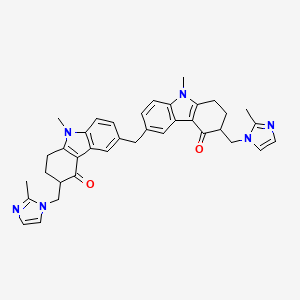
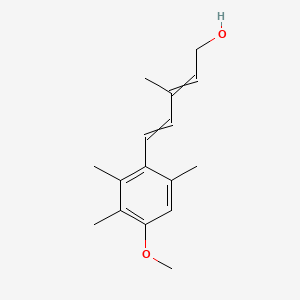
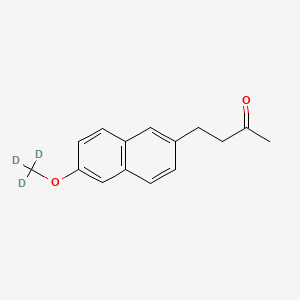
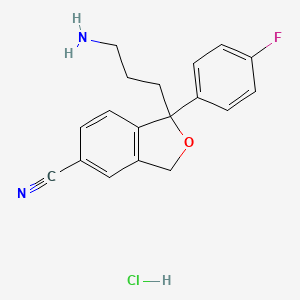
![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)
